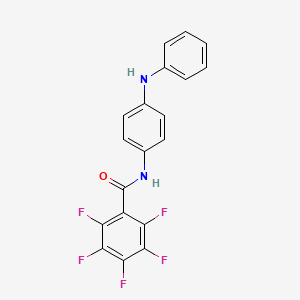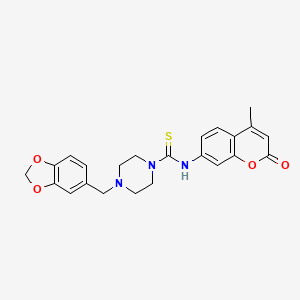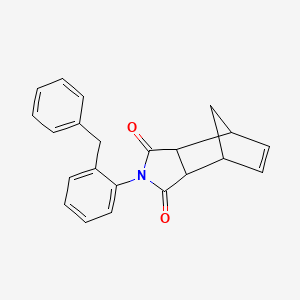
N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide
概要
説明
N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of an aniline group attached to a pentafluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4-anilinophenylamine with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants.
化学反応の分析
Types of Reactions: N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed:
Substitution Reactions: Substituted derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Nitroso or nitro derivatives of the aniline group.
Reduction Reactions: Reduced amine derivatives.
Hydrolysis: Carboxylic acid and amine products.
科学的研究の応用
N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. In biological systems, it may interfere with signaling pathways by binding to receptors or other proteins, thereby modulating cellular responses.
類似化合物との比較
N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide can be compared to other similar compounds, such as:
N-(4-anilinophenyl)benzamide: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
N-(4-anilinophenyl)isonicotinamide: Contains a pyridine ring instead of the pentafluorobenzene ring, leading to different biological activities and applications.
4-anilino-N-phenethylpiperidine: A structurally related compound with different pharmacological properties, commonly used in the synthesis of fentanyl analogs.
The uniqueness of this compound lies in its pentafluorobenzamide moiety, which imparts distinct electronic characteristics and reactivity compared to its analogs.
特性
IUPAC Name |
N-(4-anilinophenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)26-12-8-6-11(7-9-12)25-10-4-2-1-3-5-10/h1-9,25H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVGXTGKLYCVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4773352.png)
![N~1~-(4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)

![9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene](/img/structure/B4773370.png)
![N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4773377.png)
![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B4773385.png)
![(4-chloro-2-methylphenyl){1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4773401.png)
![2-(3,4-dimethoxyphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773405.png)
![8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4773410.png)
![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B4773413.png)
![3-(5-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4773415.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4773422.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B4773426.png)
